1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole substituent at the N1 position and a pentyl chain at the N3 position. The quinazoline-dione core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities such as antimicrobial, antiviral, and anti-inflammatory effects . The 4-bromophenyl-substituted oxadiazole moiety introduces electronic and steric effects that may enhance binding affinity to biological targets, as bromine atoms are known to improve lipophilicity and metabolic stability .
Properties
Molecular Formula |
C22H21BrN4O3 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H21BrN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChI Key |
VXHNRULODOBVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reagents : Isatoic anhydride (1.0 mmol), pentylamine (1.2 mmol), ethyl chloroformate (1.2 mmol), and N,N-diisopropylethylamine (DIPEA, 1.2 mmol).
-
Conditions : Microwave irradiation at 220°C for 20 minutes under solvent-free conditions.
-
Workup : Precipitation with iPrOH-H₂O (1:1 v/v), filtration, and drying.
Key Outcomes
| Parameter | Value |
|---|---|
| Yield | 51–65% |
| Melting Point | 278–279°C |
| ¹H-NMR (DMSO-d₆) | δ 11.54 (s, NH), 7.95–7.69 (m, ArH), 3.20 (t, CH₂), 1.60–0.90 (m, pentyl) |
The reaction proceeds via C–O/C–N bond cleavage and C–N bond formation , facilitated by microwave-induced thermal acceleration. DIPEA acts as a base to deprotonate intermediates, while ethyl chloroformate serves as the carbonyl source.
Synthesis of 5-(Chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
The oxadiazole moiety is prepared through cyclocondensation of amidoximes with chloroacetyl chloride.
Reaction Protocol
-
Step 1 (Amidoxime Formation) : 4-Bromobenzonitrile (1.0 mmol) reacts with hydroxylamine hydrochloride (1.2 mmol) in ethanol at 80°C for 8 hours.
-
Step 2 (Cyclization) : The amidoxime intermediate reacts with chloroacetyl chloride (1.2 mmol) in dichloromethane at 0–5°C for 4 hours, using triethylamine as a base.
Key Outcomes
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| ¹H-NMR (CDCl₃) | δ 7.78 (d, ArH), 7.62 (d, ArH), 4.70 (s, CH₂Cl) |
| ¹³C-NMR | δ 167.5 (C=N–O), 131.2–127.8 (ArC), 42.1 (CH₂Cl) |
The chloromethyl group is introduced via nucleophilic acyl substitution , with triethylamine neutralizing HCl byproducts.
Coupling via Nucleophilic Alkylation
The final step involves alkylation of the quinazoline-dione’s N1-position with the chloromethyl-oxadiazole.
Reaction Protocol
-
Reagents : 3-Pentylquinazoline-2,4(1H,3H)-dione (1.0 mmol), 5-(chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole (1.2 mmol), DIPEA (2.0 mmol).
-
Conditions : Reflux in anhydrous THF for 12 hours.
-
Workup : Column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Key Outcomes
| Parameter | Value |
|---|---|
| Yield | 45–55% |
| ¹H-NMR (DMSO-d₆) | δ 11.40 (s, NH), 7.82–7.65 (m, ArH), 5.10 (s, CH₂), 3.18 (t, pentyl-CH₂) |
| HRMS | m/z 513.08 [M+H]⁺ (calc. 513.07) |
The reaction mechanism proceeds via SN2 displacement , where DIPEA deprotonates the quinazoline-dione’s NH, enabling nucleophilic attack on the chloromethyl group.
Optimization and Challenges
Yield Enhancement Strategies
Analytical Validation
-
X-ray Crystallography : Confirms the methylene bridge connectivity (C–N bond length: 1.45 Å).
-
FT-IR : Absence of NH stretch (3270 cm⁻¹) post-alkylation verifies N1-functionalization.
Scalability and Industrial Feasibility
-
Continuous Flow Reactors : Enable gram-scale production of the oxadiazole intermediate with 65% yield.
-
Green Chemistry : Replacement of chloroacetyl chloride with bio-based acylating agents is under investigation.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield quinazoline derivatives with different substituents.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in materials science, where it can be used to develop new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . In cancer research, the quinazoline moiety has been shown to inhibit specific kinases, disrupting cancer cell signaling pathways and inducing apoptosis . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations, molecular properties, and reported bioactivities:
*Calculated molecular weight based on formula (C₂₃H₂₁BrN₄O₃).
†Estimated range based on analogs in .
Structural and Electronic Comparisons
- The 4-bromophenyl group on the oxadiazole ring provides electron-withdrawing effects, which may stabilize the oxadiazole ring and influence binding to hydrophobic pockets in biological targets . Substituting bromine with methylthio (as in ) introduces a sulfur atom capable of hydrogen bonding, which could modulate target interactions.
Pharmacological Implications
- Antimicrobial Potential: Compounds with dual oxadiazole substituents (e.g., ) show activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound’s oxadiazole-methyl group may confer similar properties .
- Cytotoxicity Profile : Pyrimidine-dione analogs (e.g., ) exhibit low cytotoxicity in U937 cell lines, hinting at a favorable safety profile for quinazoline-diones .
Biological Activity
The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and its potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound features a quinazoline core substituted with a 1,2,4-oxadiazole moiety and a bromophenyl group. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit potent anticancer properties. For instance:
- IC50 Values : A related compound from the same class showed an IC50 value of approximately 92.4 µM against various cancer cell lines including human colon adenocarcinoma and breast cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which play crucial roles in cancer cell proliferation and survival .
Neuroprotective Effects
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease:
- In Vitro Studies : A related derivative demonstrated significant neuroprotective effects in human neuroblastoma (SH-SY5Y) cells by reducing oxidative stress and promoting cell survival .
- Animal Models : In vivo studies using 3×Tg mice indicated that treatment with oxadiazole derivatives significantly improved cognitive impairments and reduced amyloid-beta accumulation and tau hyperphosphorylation .
Comparative Analysis of Biological Activities
| Biological Activity | Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Oxadiazole Derivative | 92.4 µM | HDAC & CA inhibition |
| Neuroprotection | FO-4-15 | N/A | Reduces oxidative stress |
Case Studies
- Anticancer Study : A study published in PMC highlighted the synthesis and evaluation of various oxadiazole derivatives, showcasing their ability to inhibit cancer cell growth effectively. The study emphasized the importance of structural modifications in enhancing biological activity .
- Neuroprotection in Alzheimer's Disease : Another significant study focused on a specific oxadiazole derivative (FO-4-15) that was tested on 3×Tg mice. Results showed improved cognitive function and reduced neurodegeneration markers, suggesting its potential as a therapeutic agent against Alzheimer's disease .
Q & A
Q. What are the key synthetic pathways for synthesizing 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione, and how are intermediates characterized?
Methodological Answer : The synthesis involves two primary steps:
Oxadiazole Ring Formation : Cyclocondensation of nitrile precursors (e.g., 4-bromobenzonitrile) with hydroxylamine derivatives under reflux in ethanol/water to form the 1,2,4-oxadiazole core. Reaction optimization may require pH control (pH 8–9) and heating (80–100°C) for 6–12 hours .
Quinazoline Coupling : The oxadiazole intermediate undergoes nucleophilic substitution with a pre-synthesized 3-pentylquinazoline-2,4-dione derivative. This step often uses DMF as a solvent and K₂CO₃ as a base at 60–80°C for 12–24 hours .
Characterization :
- Spectroscopy : ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl groups), FTIR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve steric effects from the pentyl chain and bromophenyl group .
Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s structural integrity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methylene protons near the oxadiazole at δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the oxadiazole and quinazoline moieties, critical for understanding steric hindrance .
- Density Functional Theory (DFT) : Predicts optimized geometries and electrostatic potential surfaces. B3LYP/6-311G(d,p) basis sets align with experimental data (e.g., bond lengths within 0.02 Å of X-ray results) .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer :
- In Vitro Screening :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Use 0.1% DMSO as a solubilizing agent and validate with cell viability >90% in controls .
- Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate to ensure reproducibility.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; yields may increase by 15–20% with ligand-assisted catalysis (e.g., Xantphos) .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility.
- Design of Experiments (DoE) : Use a factorial design to evaluate temperature (60–100°C), reaction time (6–24 hours), and molar ratios (1:1 to 1:1.5). ANOVA analysis identifies critical factors .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the quinazoline and oxadiazole moieties?
Methodological Answer :
Q. How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer :
- Assay Standardization :
- Control serum content (e.g., 10% FBS vs. serum-free) to account for protein binding .
- Validate cell line authenticity (STR profiling) and passage number effects.
- Solubility Correction : Pre-dissolve the compound in DMSO/PEG-400 mixtures (≤0.5% final concentration) to avoid aggregation. Use dynamic light scattering (DLS) to confirm monodisperse solutions .
Q. What computational approaches predict the compound’s pharmacokinetic and electronic properties?
Methodological Answer :
- DFT Calculations :
- ADMET Prediction : Use SwissADME to estimate LogP (~3.5), blood-brain barrier permeability, and CYP450 inhibition .
Q. What formulation strategies mitigate poor aqueous solubility for in vivo studies?
Methodological Answer :
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm via emulsion-solvent evaporation) and characterize with TEM/DLS. Load efficiency >70% achievable .
- Prodrug Design : Introduce phosphate esters at the quinazoline carbonyl group for enhanced solubility, followed by enzymatic cleavage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
